molecular formula C25H30F2N6O2 B11826615 tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B11826615
M. Wt: 484.5 g/mol
InChI Key: WQJGADCSDHJUCZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a fused pyrazolo[4,3-c]pyridine core linked to a tetrahydroquinoline moiety. Key functional groups include a difluoromethyl substituent at position 7 of the quinoline ring and a 1-methyl-1H-pyrazol-4-yl group at position 4. The tert-butyl carbamate group at position 5 of the pyrazolo-pyridine system enhances steric bulk and may influence solubility and metabolic stability . Its molecular formula is C30H38F2N6O3, with a CAS registry number of 2137048-93-0.

Properties

Molecular Formula

C25H30F2N6O2

Molecular Weight

484.5 g/mol

IUPAC Name

tert-butyl 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C25H30F2N6O2/c1-25(2,3)35-24(34)32-9-7-20-19(14-32)23(30-29-20)33-8-5-6-15-10-17(16-12-28-31(4)13-16)18(22(26)27)11-21(15)33/h10-13,22H,5-9,14H2,1-4H3,(H,29,30)

InChI Key

WQJGADCSDHJUCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)N3CCCC4=CC(=C(C=C43)C(F)F)C5=CN(N=C5)C

Origin of Product

United States

Biological Activity

The compound tert-butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from simpler pyrazole derivatives. The synthetic route includes the formation of the pyrazole ring and subsequent modifications to introduce the difluoromethyl group and other functional moieties. The detailed synthesis can be summarized as follows:

  • Starting Materials : The synthesis begins with 1-methyl-1H-pyrazole-4-carboxylic acid and related derivatives.
  • Reagents : Common reagents include thionyl chloride for acylation and various bases for facilitating reactions.
  • Purification : The final product is typically purified using column chromatography to achieve high purity.

The crystal structure of the compound reveals intricate bond arrangements that contribute to its biological properties. Notably, the presence of the difluoromethyl group enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : Many pyrazole derivatives have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Antiviral Activity : Quinolines and their derivatives have demonstrated efficacy against various viral strains, suggesting potential applications in antiviral therapies .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antiviral Properties : A study highlighted quinoline derivatives as effective against a range of viruses including HIV and Zika virus .
  • Antimicrobial Activity : Research on similar structures indicated significant antibacterial effects against Gram-positive bacteria .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
Compound ASimple pyrazoleModerate enzyme inhibition
Compound BQuinolone derivativeAntiviral and antibacterial
tert-butyl compoundDifluoromethyl group + complex ring structureHigh potential for enzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound Key Structural Differences Molecular Formula Reported Applications
Target Compound (CAS 2137048-93-0) Difluoromethyl, 1-methylpyrazole, tetrahydroquinoline C30H38F2N6O3 Hypothesized kinase/topoisomerase inhibition (structural analogy to known inhibitors)
tert-Butyl 5-[2-[(tert-butoxycarbonylamino)methyl]-5-cyclopropyl-6-methyl-4-oxo-oxazolo[4,5-c]quinolin-7-yl]pyrazolo[3,4-b]pyridine-1-carboxylate Cyclopropyl and methyl groups on oxazoloquinoline; pyrazolo[3,4-b]pyridine core C33H39N7O5 Topoisomerase inhibitor (explicitly studied in medicinal chemistry research)
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Hydroxymethyl substituent; lacks quinoline and difluoromethyl groups C14H21N3O3 Intermediate in drug synthesis; no direct pharmacological data

Functional Group Impact

  • 1-Methylpyrazole Substituent : This group likely contributes to π-π stacking interactions in enzyme binding pockets, as seen in kinase inhibitors like crizotinib .
  • Tetrahydroquinoline vs.

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